N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a tetrahydropyran moiety, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran group, and the attachment of the trifluoromethylbenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical entities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, tetrahydropyran-containing molecules, and trifluoromethylbenzenesulfonamides. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)12-4-3-6-15(8-12)26(23,24)21-13-9-20-22(10-13)11-14-5-1-2-7-25-14/h3-4,6,8-10,14,21H,1-2,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCYVBVBIDABTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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